molecular formula C14H16F4N2O B13335356 4-Fluoro-N-methyl-N-(piperidin-4-yl)-2-(trifluoromethyl)benzamide

4-Fluoro-N-methyl-N-(piperidin-4-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B13335356
M. Wt: 304.28 g/mol
InChI Key: NMLVXCVPVVQHHM-UHFFFAOYSA-N
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Description

4-Fluoro-N-methyl-N-(piperidin-4-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with fluorine, methyl, piperidinyl, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-methyl-N-(piperidin-4-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride, followed by reaction with N-methylpiperidine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Final Assembly: The final compound is obtained by coupling the intermediate products under appropriate reaction conditions, often involving a catalyst and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-methyl-N-(piperidin-4-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Fluoro-N-methyl-N-(piperidin-4-yl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-methyl-N-(piperidin-4-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-methyl-N-(piperidin-4-yl)-benzenesulfonamide
  • 4-Fluoro-N-methyl-N-(piperidin-4-yl)-benzamide
  • 4-Fluoro-N-methyl-N-(piperidin-4-yl)-2-(trifluoromethyl)aniline

Uniqueness

4-Fluoro-N-methyl-N-(piperidin-4-yl)-2-(trifluoromethyl)benzamide stands out due to the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C14H16F4N2O

Molecular Weight

304.28 g/mol

IUPAC Name

4-fluoro-N-methyl-N-piperidin-4-yl-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H16F4N2O/c1-20(10-4-6-19-7-5-10)13(21)11-3-2-9(15)8-12(11)14(16,17)18/h2-3,8,10,19H,4-7H2,1H3

InChI Key

NMLVXCVPVVQHHM-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNCC1)C(=O)C2=C(C=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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